N-benzyl-2-bromo-4-(trifluoromethoxy)aniline
Description
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline is a halogenated aniline derivative characterized by a benzyl group at the nitrogen atom, a bromine substituent at the ortho position, and a trifluoromethoxy group at the para position of the aromatic ring. Its molecular formula is C₁₄H₁₁BrF₃NO, with a molecular weight of 354.15 g/mol.
This compound is primarily utilized as a precursor in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize vinyl-substituted aniline derivatives. For example, in the presence of Pd(dppf)Cl₂ and potassium vinyltrifluoroborate, it undergoes coupling to yield N-benzyl-4-(trifluoromethoxy)-2-vinylaniline with 74% efficiency . The trifluoromethoxy group is notable for its strong electron-withdrawing and para-directing effects, which influence both reactivity and regioselectivity in electrophilic substitution reactions .
Properties
IUPAC Name |
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBCRKFKMNOBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Trifluoromethoxy)aniline as Starting Material
The synthesis of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline typically begins with 4-(trifluoromethoxy)aniline, which can be prepared by nucleophilic aromatic substitution and amination reactions.
Method Summary:
- React trifluoromethoxybenzene with sodium ferrate(VI) and sodium bromide in anhydrous dimethyl sulfoxide (DMSO) at 95 °C under an inert atmosphere for 4 hours.
- Add sodium amide to the reaction mixture, raise the temperature to 155 °C, and maintain under 4 atm pressure for 10 hours.
- Upon cooling, quench the reaction by pouring into water and extract with chloroform.
- Wash and dry the organic layer, then concentrate to isolate 4-(trifluoromethoxy)aniline with a high molar yield (~98.2%) and high purity (~97.7% by HPLC).
This method provides a reliable route to the trifluoromethoxyaniline intermediate necessary for further functionalization.
Bromination of 4-(Trifluoromethoxy)aniline to 2-Bromo-4-(trifluoromethoxy)aniline
Selective bromination at the ortho-position to the amino group is critical. A patented water-phase bromination method offers high yield and purity with recyclable solvent systems.
Water-Phase Bromination Method:
- Dissolve 4-(trifluoromethoxy)aniline in water as the solvent.
- Add an inert grinding medium such as zirconium oxide beads or glass spheres to the reaction flask equipped with stirring and reflux.
- Slowly add bromine dropwise at controlled stirring speeds (300–500 rpm) and temperatures around 20–30 °C.
- After bromine addition, continue stirring for 1 hour.
- Add hydrogen peroxide (30% solution) dropwise to oxidize hydrogen bromide byproduct, maintaining the reaction for an additional 6–8 hours.
- Remove the grinding media by sieving, then filter the reaction mixture.
- The filtrate is recycled as solvent for subsequent batches.
- Dry the filter cake to obtain 2-bromo-4-(trifluoromethoxy)aniline with purity ranging from 98.4% to 99.4% and yields between 97.5% and 99.1%.
Key Reaction Parameters and Results:
| Parameter | Value/Range |
|---|---|
| Molar ratio (4-(trifluoromethoxy)aniline : Br2 : H2O2) | 1 : 1.0–1.1 : 1.3–1.5 |
| Temperature | 20–30 °C |
| Stirring speed | 300–500 rpm |
| Reaction time (bromine addition) | 0.5 h |
| Post-bromine reaction time | 1 h |
| Hydrogen peroxide addition time | 0.5–1 h |
| Post-H2O2 reaction time | 6–8 h |
| Purity of product | 98.4–99.4% |
| Yield (based on 4-(trifluoromethoxy)aniline) | 97.5–99.1% |
This method is environmentally friendly due to aqueous medium use, low bromine excess, and recyclable solvent, minimizing waste generation.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1. Synthesis of 4-(trifluoromethoxy)aniline | Trifluoromethoxybenzene | Sodium ferrate(VI), sodium bromide, sodium amide, DMSO, 95–155 °C, inert atmosphere | 4-(Trifluoromethoxy)aniline | ~98.2 | 97.7 |
| 2. Bromination | 4-(Trifluoromethoxy)aniline | Bromine, H2O2, water, zirconium oxide beads, 20–30 °C, stirring 300–500 rpm | 2-Bromo-4-(trifluoromethoxy)aniline | 97.5–99.1 | 98.4–99.4 |
| 3. N-Benzylation | 2-Bromo-4-(trifluoromethoxy)aniline | Benzyl halide, base (K2CO3 or NaH), solvent, RT to 60 °C | This compound | Typical high yields | High purity |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is common.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol are used.
Major Products Formed
Substitution Reactions: Products include N-benzyl-2-azido-4-(trifluoromethoxy)aniline, N-benzyl-2-thio-4-(trifluoromethoxy)aniline, and N-benzyl-2-alkoxy-4-(trifluoromethoxy)aniline.
Oxidation and Reduction Reactions: Products include N-benzyl-2-nitro-4-(trifluoromethoxy)aniline and N-benzyl-2-amino-4-(trifluoromethoxy)aniline.
Coupling Reactions: Products include biaryl derivatives and other complex organic molecules.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features enhance reactivity and interaction with biological targets, making it a candidate for drug development.
Case Study: Antitumor Activity
Research has shown that derivatives of this compound exhibit promising antitumor activity. For instance, modifications to the N-benzyl group have led to enhanced cytotoxicity against specific cancer cell lines. A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against human breast adenocarcinoma cell lines (MCF7), indicating potential for therapeutic use .
Agrochemicals
Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly in developing new herbicides effective against resistant weed species.
Case Study: Herbicidal Efficacy
A study demonstrated that derivatives of this compound exhibited superior herbicidal activity compared to existing commercial herbicides. The introduction of various substituents on the aromatic rings improved efficacy against specific weed species .
Material Science
Advanced Materials Development
Due to its unique chemical structure, this compound is also explored for use in advanced materials, particularly in creating polymers with enhanced thermal and chemical stability.
Data Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Polymerization Potential | Moderate |
Synthesis Pathways
The synthesis of this compound involves several steps, typically starting from readily available precursors. Efficient methods for producing this compound and its derivatives have been documented in patents, emphasizing the importance of process optimization for industrial applications .
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group and the bromine atom, which are known to enhance lipophilicity and biological interactions.
Antiviral Activity
Compounds with similar structural motifs have exhibited antiviral properties against various RNA viruses. The presence of the trifluoromethyl group may enhance interactions with viral polymerases, potentially inhibiting their activity .
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-4-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The benzyl group can also play a role in improving the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
| Compound Name | Substituents | Molecular Formula | Key Electronic Effects |
|---|---|---|---|
| N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline | -Br (ortho), -OCHF₃ (para), -N-benzyl | C₁₄H₁₁BrF₃NO | Strong para-directing (OCHF₃), EWG effects |
| 4-Bromo-N-(2-nitrophenyl)benzamide (I) | -Br (para), -NO₂ (ortho), -CONH- | C₁₃H₉BrN₂O₃ | Meta-directing (NO₂), EWG effects |
| N-Acetyl-4-(trifluoromethoxy)aniline | -OCHF₃ (para), -NHCOCH₃ | C₉H₈F₃NO₂ | Para-directing (OCHF₃), moderate EWG |
| 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | -Br (ortho), -CF₃ (para), -N(CH₃)₂ | C₉H₉BrF₃N | Ortho/para-directing (N(CH₃)₂), EWG (CF₃) |
Key Observations :
- Trifluoromethoxy Group : The -OCHF₃ group in this compound exhibits stronger para-directing effects than even amide groups, as demonstrated in nitration reactions of related compounds .
- Bromine Substitution : Bromine at the ortho position enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) .
- N-Substituents : The benzyl group in the target compound improves solubility in organic solvents compared to acetylated analogs (e.g., N-acetyl derivatives), facilitating cross-coupling applications .
Reactivity in Cross-Coupling Reactions
Table 2: Reaction Efficiency and Conditions
Key Findings :
- Suzuki-Miyaura Coupling : The target compound’s bromine substituent allows efficient coupling with vinyl groups, outperforming N,N-dimethyl analogs in yield due to reduced steric hindrance .
- Catalyst Sensitivity : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are more effective for brominated anilines than copper-based systems, which are preferred for chlorinated benzamides .
Challenges and Limitations
- Synthetic Complexity : Introducing both bromine and trifluoromethoxy groups requires multi-step synthesis, increasing cost compared to simpler analogs like 4-(trifluoromethoxy)aniline .
Biological Activity
N-benzyl-2-bromo-4-(trifluoromethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound features a bromine atom and a trifluoromethoxy group, which significantly influence its reactivity and biological interactions. The presence of these halogenated groups often enhances lipophilicity and can modulate the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and trifluoromethoxy substituents can enhance binding affinity and specificity towards these targets, which may lead to modulation of their activity.
Potential Targets:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors : It could interact with receptors that play critical roles in signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown promising results against Mycobacterium tuberculosis (Mtb) in vitro, suggesting that structural modifications can enhance antitubercular activity. In studies, certain derivatives demonstrated an improvement in activity by factors ranging from 10 to 175 times compared to their parent compounds .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve testing the compound against various cancer cell lines. Preliminary results indicate moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Case Studies
-
Antitubercular Activity :
A study synthesized various derivatives of the compound and evaluated their efficacy against both replicating and non-replicating forms of Mtb. Some derivatives achieved an IC50 value as low as 40 nM for aerobic conditions and 1.6 μM for anaerobic conditions, showcasing significant improvements over previous compounds . -
Cytotoxicity Against Cancer Cells :
In another study focusing on structure-activity relationships (SAR), modifications to the aniline moiety were explored. Certain modifications resulted in enhanced cytotoxicity against human cancer cell lines, indicating the potential for developing new anticancer therapies based on this scaffold .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
